Carbachol

Descripción general

Descripción

Métodos De Preparación

La carbamilcolina se puede sintetizar mediante un proceso de dos pasos. El primer paso implica la reacción de 2-cloroetanol con urea para formar 2-cloroetil-carbamato. Este intermedio se cuaterniza posteriormente mediante la reacción con trimetilamina . Los métodos de producción industrial suelen seguir rutas sintéticas similares, pero pueden implicar condiciones de reacción optimizadas para aumentar el rendimiento y la pureza.

Análisis De Reacciones Químicas

La carbamilcolina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son menos comunes para la carbamilcolina debido a su estructura estable.

Sustitución: La carbamilcolina puede participar en reacciones de sustitución, particularmente que involucran su grupo de amonio cuaternario.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen soluciones acuosas y temperaturas suaves para mantener la integridad del compuesto. Los principales productos formados a partir de estas reacciones son típicamente derivados de carbamilcolina con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Urology : Carbachol is primarily used in urology to treat urinary retention and to facilitate bladder contractions during surgical procedures. Studies have shown that it induces concentration-dependent contractions in human detrusor smooth muscle, which can be inhibited by specific kinase inhibitors .

-

Neurological Research : In neuroscience, this compound is utilized to study synaptic transmission and neuronal network dynamics. For example:

- Hippocampal Studies : this compound application has been shown to induce various oscillation patterns in hippocampal slices, contributing to our understanding of cognitive functions and memory .

- Dopaminergic Activity : Research indicates that this compound can influence dopaminergic neurons in the ventral tegmental area, which is critical for reward processing .

- Cardiovascular Research : There are indications that this compound may play a role in cardiovascular responses, particularly through its effects on autonomic regulation and heart rate modulation .

Case Studies

- Acute Intoxication : A notable case study documented an incident of acute this compound intoxication resulting from accidental ingestion. The patient exhibited severe bronchoconstriction and cardiovascular complications, leading to heart failure. This case highlighted the importance of recognizing cholinergic toxicity in clinical settings .

- Age-Related Effects : A study examining the age-dependent effects of this compound on human detrusor contractions revealed that older patients exhibited enhanced responses to the drug. This finding underscores the need for tailored therapeutic approaches based on patient demographics .

Data Table: Summary of this compound Applications

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Urology | Muscarinic receptor agonism | Treatment of urinary retention |

| Neurology | Modulation of neuronal excitability | Understanding memory and cognitive functions |

| Cardiovascular | Autonomic nervous system modulation | Potential implications for heart rate control |

| Toxicology | Cholinergic toxicity | Recognition and management of acute poisoning cases |

Mecanismo De Acción

La carbamilcolina actúa como un parasimpaticomimético estimulando tanto los receptores muscarínicos como los nicotínicos . La administración intraocular conduce a miosis y disminuye la presión intraocular al aumentar la salida del humor acuoso . La resistencia del compuesto a la hidrólisis por acetilcolinesterasa da como resultado una duración de acción prolongada .

Comparación Con Compuestos Similares

La carbamilcolina es única debido a su acción dual sobre los receptores muscarínicos y nicotínicos. Los compuestos similares incluyen:

Acetilcolina: El neurotransmisor natural con una duración de acción más corta debido a la rápida hidrólisis por acetilcolinesterasa.

Betanecol: Un agonista muscarínico con acción selectiva en el tracto gastrointestinal y urinario.

Metacolina: Se utiliza principalmente en pruebas de diagnóstico para el asma debido a sus propiedades broncoconstrictoras.

La resistencia de la carbamilcolina a la hidrólisis enzimática y su capacidad para activar ambos tipos de receptores la convierten en un compuesto valioso tanto en la investigación como en los entornos clínicos .

Actividad Biológica

Carbachol, a synthetic choline ester and a potent agonist of both muscarinic and nicotinic acetylcholine receptors, has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the mechanisms of action, pharmacological properties, and various applications of this compound, supported by data tables and relevant case studies.

This compound is a quaternary ammonium compound that is poorly absorbed in the gastrointestinal tract and does not cross the blood-brain barrier. It is primarily administered via topical ocular routes or intraocular injections. This compound exhibits a rapid onset of action (2 to 5 minutes) with varying durations depending on the route of administration: 4 to 8 hours for topical use and up to 24 hours for intraocular applications .

Mechanism of Action:

- Muscarinic Receptors: this compound stimulates muscarinic receptors (M1-M5), leading to various physiological effects such as miosis (pupil constriction) and increased aqueous humor outflow in the eye.

- Nicotinic Receptors: It also activates nicotinic receptors, influencing neurotransmitter release in the central and peripheral nervous systems .

Pharmacological Effects

This compound's pharmacological effects are extensive, impacting multiple systems within the body. The following table summarizes key biological activities:

Case Studies and Research Findings

Numerous studies have explored the effects of this compound on neuronal activity and synaptic transmission:

- Hippocampal Oscillations: A study demonstrated that this compound induces distinct oscillatory patterns in rat hippocampal slices, with varying frequencies based on concentration. These oscillations were linked to neuromodulatory control mechanisms within the hippocampus .

- Cardiovascular Effects: Research indicates that this compound can induce a sustained decrease in blood pressure through its action on nicotinic receptors, contrasting with N-methyl-carbamylcholine, which exhibits different hemodynamic responses .

- In Vitro Studies: In vitro experiments have shown that this compound can stimulate calcium-activated chloride channels, enhancing intracellular calcium levels and promoting cellular excitability, which is critical for neuronal signaling .

Propiedades

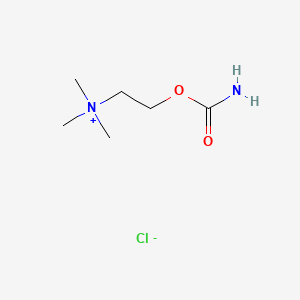

IUPAC Name |

2-carbamoyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJXQGSRWJZDOB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N2O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048397 | |

| Record name | Carbamylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.48e-01 g/L | |

| Details | Pubchem: Hazardous Substances Data Bank | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Pubchem: Hazardous Substances Data Bank | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carbamoylcholine is a parasympathomimetic that acts as an agonist of muscarinic and nicotinic receptors. Intraocular administration leads to miosis and decreases intraocular pressure via increased aqueous humour outflow. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

462-58-8, 51-83-2 | |

| Record name | Carbamylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamoylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbamylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBAMOYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Z8M50D6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208-210, 210 °C | |

| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.